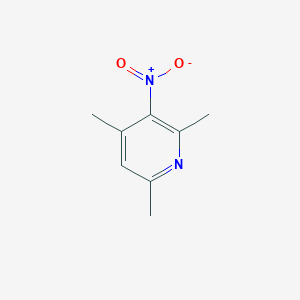![molecular formula C24H21NO5 B1302558 4-[2-(Fmoc-amino)ethoxy]-benzoic acid CAS No. 882847-29-2](/img/structure/B1302558.png)
4-[2-(Fmoc-amino)ethoxy]-benzoic acid
Descripción general
Descripción
“4-[2-(Fmoc-amino)ethoxy]-benzoic acid” is a chemical compound with the molecular formula C24H21NO5 . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes and chemical production processes .
Synthesis Analysis
The synthesis of similar compounds involves the use of O-[2-[[tert-butoxycarbonyl]amino]ethyl]-L-tyrosine in a three-necked flask equipped with magnetic stirring and a thermometer. A sodium carbonate aqueous solution is added, followed by 9-fluorenylmethyl-N-succinimidyl carbonate in a tetrahydrofuran solution. The amidation reaction is carried out at room temperature and monitored by TLC .Molecular Structure Analysis
The molecular weight of “this compound” is approximately 403.427 Da . The structure of this compound includes a benzoic acid group attached to an ethoxy chain, which is connected to an Fmoc-amino group .Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 4-[2-(Fmoc-amino)ethoxy]-benzoic acid is the amino group in proteins and peptides . This compound is used as a protecting group in organic synthesis, specifically to protect the amino group from unnecessary reactions during the synthesis process .
Mode of Action
This compound acts as a protecting group for the amino group in proteins and peptides . It prevents the amino group from participating in unnecessary reactions during the synthesis process. The protecting group can be removed under appropriate conditions when it is no longer needed .
Biochemical Pathways
The compound is a key intermediate in the synthesis of various pharmaceuticals, including drugs for the treatment of HIV and diabetes . It is also used in drug development, where it can be used to modify proteins, peptides, liposomes, and small molecule drugs through coupling reactions .
Result of Action
The result of the action of this compound is the successful protection of the amino group during the synthesis process, allowing for the creation of complex organic compounds without unwanted side reactions . This is crucial in the development of various pharmaceuticals .
Action Environment
The action of this compound is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other reactants can influence the efficacy and stability of the compound .
Análisis Bioquímico
Biochemical Properties
4-[2-(Fmoc-amino)ethoxy]-benzoic acid plays a crucial role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. The Fmoc group is base-labile, meaning it can be removed under basic conditions, allowing for the sequential addition of amino acids to form peptides. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and aminoacyl-tRNA synthetases. The nature of these interactions is primarily protective, as the Fmoc group shields the amino group from unwanted reactions until it is ready to be incorporated into the growing peptide chain .
Cellular Effects
This compound influences various cellular processes, particularly those related to protein synthesis. By protecting amino groups, it ensures the accurate assembly of peptides and proteins, which are essential for numerous cellular functions. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by facilitating the production of functional proteins. For instance, the presence of correctly synthesized peptides can enhance signal transduction pathways and regulate gene expression by acting as transcription factors or signaling molecules .
Molecular Mechanism
The mechanism of action of this compound involves the protection of amino groups through the formation of a stable Fmoc-carbamate bond. This bond prevents the amino group from participating in unwanted side reactions during peptide synthesis. The Fmoc group can be removed by treatment with a base, such as piperidine, which cleaves the carbamate bond and releases the free amino group. This process allows for the stepwise addition of amino acids to the peptide chain, ensuring the correct sequence and structure of the synthesized peptide .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but prolonged exposure to light or moisture can lead to degradation. Over time, the protective Fmoc group may be cleaved, reducing the compound’s effectiveness in protecting amino groups during peptide synthesis. Long-term studies have shown that the stability of this compound is crucial for maintaining its protective function in peptide synthesis .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound effectively protects amino groups during peptide synthesis without causing significant adverse effects. At higher doses, there may be toxic or adverse effects, such as cellular toxicity or disruption of normal cellular functions. Threshold effects have been observed, where the compound’s protective function is optimal within a specific dosage range, beyond which adverse effects become more pronounced.
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidyl transferases and aminoacyl-tRNA synthetases, which are essential for the assembly of peptide chains. Additionally, the removal of the Fmoc group by bases like piperidine is a key step in the metabolic pathway, allowing for the sequential addition of amino acids. This process can affect metabolic flux and metabolite levels by ensuring the accurate synthesis of peptides and proteins .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic Fmoc group facilitates its interaction with lipid membranes, aiding in its cellular uptake and distribution. Once inside the cell, the compound can localize to specific compartments where peptide synthesis occurs, such as the endoplasmic reticulum and ribosomes. These interactions ensure that the compound is available where it is needed for peptide synthesis .
Subcellular Localization
The subcellular localization of this compound is primarily within compartments involved in protein synthesis, such as the endoplasmic reticulum and ribosomes. The compound’s Fmoc group may also interact with targeting signals or undergo post-translational modifications that direct it to specific organelles. This localization is crucial for its function in protecting amino groups during peptide synthesis, ensuring that the compound is present where it can effectively contribute to the assembly of peptides and proteins .
Propiedades
IUPAC Name |
4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-23(27)16-9-11-17(12-10-16)29-14-13-25-24(28)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVLIOLJNXNLPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOC4=CC=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373281 | |
| Record name | 4-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
882847-29-2 | |
| Record name | 4-[2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882847-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2-(Fmoc-amino)ethoxy]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[[3-(Trifluoromethyl)phenyl]methylideneamino]thiourea](/img/structure/B1302483.png)

![Ethyl 6-methyl-2-(trifluoromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carboxylate](/img/structure/B1302486.png)

![3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide](/img/structure/B1302492.png)


![1-[3-(2,6-Dichlorophenyl)isoxazol-5-yl]ethan-1-one](/img/structure/B1302497.png)


